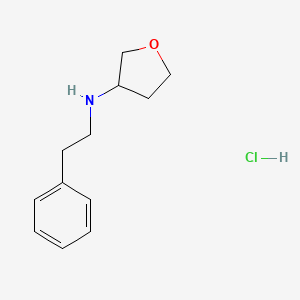

N-(2-phenylethyl)oxolan-3-amine hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature & Systematic Classification

The systematic nomenclature of N-(2-phenylethyl)oxolan-3-amine hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary designation reflects the compound's hybrid nature, incorporating both the oxolan ring system and the phenethylamine structural motif. According to International Union of Pure and Applied Chemistry guidelines, the base name derives from the oxolan ring as the principal functional group, with the phenethylamine component treated as a substituent at the nitrogen position.

The complete International Union of Pure and Applied Chemistry name "N-(2-phenylethyl)oxolan-3-amine;hydrochloride" systematically describes each structural component. The "N-(2-phenylethyl)" prefix indicates that a 2-phenylethyl group is attached to the nitrogen atom of the amine functional group. The "oxolan-3-amine" portion identifies the tetrahydrofuran ring system with an amine substituent at the 3-position. The semicolon followed by "hydrochloride" denotes the salt formation with hydrochloric acid. This nomenclature system ensures unambiguous identification while maintaining consistency with established naming conventions for heterocyclic compounds.

The molecular formula C₁₂H₁₈ClNO reflects the elemental composition, where the chlorine atom originates from the hydrochloride salt formation. The systematic classification places this compound within the phenethylamine derivative family, specifically as a substituted phenethylamine incorporating a cyclic ether component. This classification is significant because phenethylamines constitute a major class of organic compounds with diverse structural modifications that can dramatically alter their chemical and physical properties.

Alternative nomenclature systems may designate this compound as "tetrahydro-N-(2-phenylethyl)-3-furanamine hydrochloride," emphasizing the tetrahydrofuran ring system using the furan-based naming convention. This alternative reflects the historical development of nomenclature systems and demonstrates the flexibility inherent in systematic chemical naming. The compound's classification within multiple chemical databases utilizes various identifier systems, including Chemical Abstracts Service registry numbers and International Chemical Identifier codes, ensuring comprehensive cataloging across different information systems.

Molecular Architecture: Tetrahydrofuran-Phenethylamine Hybrid Framework

The molecular architecture of this compound represents a sophisticated hybrid framework combining distinct structural elements from tetrahydrofuran and phenethylamine molecular families. The tetrahydrofuran component, also known as oxolan, forms a five-membered saturated heterocyclic ring containing one oxygen atom. This ring system exhibits characteristic conformational flexibility that significantly influences the overall molecular geometry and chemical behavior of the compound.

The tetrahydrofuran ring adopts specific conformational arrangements that optimize spatial relationships between ring atoms while minimizing steric interactions. Research on tetrahydrofuran conformational dynamics reveals that the ring system preferentially exists in twisted conformations with C₂ symmetry, although bent conformations with Cs symmetry also contribute to the conformational ensemble. These conformational preferences directly impact the spatial orientation of the amine substituent at the 3-position, subsequently affecting the overall molecular shape and potential intermolecular interactions.

The phenethylamine component consists of a benzene ring connected to an ethylamine chain through a two-carbon linker. This structural motif represents the fundamental backbone for numerous biologically active compounds and provides specific spatial arrangements that contribute to the compound's overall molecular architecture. The phenyl ring maintains planarity while the ethylene bridge allows rotational freedom around carbon-carbon bonds, creating additional conformational degrees of freedom that must be considered in structural analysis.

The hybridization of these two distinct molecular frameworks occurs through nitrogen-carbon bond formation between the amine nitrogen of the tetrahydrofuran system and the terminal carbon of the phenethylamine chain. This connectivity creates a molecular architecture where conformational changes in either component can influence the spatial arrangement of the entire molecule. The resulting hybrid structure exhibits properties that differ significantly from either individual component, demonstrating the emergent characteristics that arise from molecular hybridization.

| Structural Component | Ring Size | Heteroatom | Conformational Type | Symmetry |

|---|---|---|---|---|

| Tetrahydrofuran Ring | 5-membered | Oxygen | Twisted/Bent | C₂/Cs |

| Phenyl Ring | 6-membered | None | Planar | C₂v |

| Ethylene Bridge | Acyclic | None | Flexible | C₁ |

Crystallographic Characterization & Conformational Analysis

Crystallographic analysis of this compound requires detailed examination of solid-state molecular arrangements and conformational preferences within the crystal lattice. The tetrahydrofuran ring system exhibits characteristic puckering patterns that influence crystal packing arrangements and intermolecular interactions. Ring puckering analysis demonstrates that five-membered rings like tetrahydrofuran typically adopt envelope or twist conformations to minimize ring strain while accommodating substituent groups.

The conformational analysis of the tetrahydrofuran component reveals specific puckering parameters that define the three-dimensional shape of the ring system. Research on cyclic ether conformations shows that tetrahydrofuran preferentially adopts twisted conformations with C₂ symmetry in the gas phase, while crystal packing forces may stabilize alternative conformational arrangements. The presence of the amine substituent at the 3-position introduces additional steric considerations that influence the preferred ring conformation and overall molecular geometry.

Spectroscopic investigations using vacuum ultraviolet mass-analyzed threshold ionization techniques have provided detailed insights into tetrahydrofuran conformational preferences. These studies demonstrate that the twisted conformer exhibits greater stability compared to bent conformations by approximately 17 wavenumbers, indicating relatively small energy differences between conformational states. This conformational flexibility has significant implications for crystal packing arrangements and intermolecular interaction patterns in the solid state.

The phenethylamine component contributes additional conformational complexity through rotational freedom around the ethylene bridge connecting the phenyl ring to the nitrogen atom. This rotational flexibility allows multiple conformational arrangements that must be considered in comprehensive structural analysis. The interplay between tetrahydrofuran ring puckering and phenethylamine chain conformation creates a complex conformational landscape that influences both molecular properties and crystal structure characteristics.

Crystallographic characterization must also account for the influence of the hydrochloride counterion on molecular conformation and crystal packing. The formation of hydrogen bonds between the protonated amine nitrogen and chloride ions can stabilize specific conformational arrangements while influencing intermolecular spacing and packing efficiency. These ionic interactions contribute to the overall stability of the crystal structure and may favor particular conformational states that optimize electrostatic interactions within the crystal lattice.

| Conformational Parameter | Tetrahydrofuran Ring | Phenethylamine Chain | Hybrid Structure |

|---|---|---|---|

| Primary Conformation | Twisted (C₂) | Extended/Gauche | Multiple States |

| Energy Difference | 17 cm⁻¹ | Variable | Coupled |

| Puckering Amplitude | ~0.35 Å | N/A | Ring-dependent |

| Rotational Barriers | Low | Low | Moderate |

Salt Formation Mechanism: Hydrochloride Derivative Stabilization

The formation of this compound involves a fundamental acid-base reaction between the parent amine compound and hydrochloric acid. This salt formation mechanism represents a classic example of amine protonation, where the lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from the hydrochloric acid to form an ammonium ion. The resulting ionic compound exhibits significantly different physical and chemical properties compared to the neutral parent amine.

The mechanistic pathway for hydrochloride salt formation begins with the approach of hydrochloric acid to the amine nitrogen atom. The nitrogen atom in the parent compound possesses a lone pair of electrons that readily interacts with the acidic proton of hydrochloric acid. This interaction results in the formation of a coordinate covalent bond between the nitrogen atom and the incoming proton, simultaneously generating a positively charged ammonium ion and a chloride anion. The transformation from a covalent molecular compound to an ionic salt fundamentally alters the intermolecular forces governing the compound's behavior.

The thermodynamic driving force for salt formation derives from the favorable electrostatic interactions between the resulting ammonium cation and chloride anion. These ionic interactions provide significant stabilization energy that favors the salt form over the neutral amine under appropriate conditions. The formation of the hydrochloride salt also enhances the compound's solubility in polar solvents, particularly water, due to the favorable solvation of ionic species compared to neutral organic molecules.

Structural analysis of the hydrochloride salt reveals specific geometric changes that occur upon protonation. The nitrogen atom transitions from trigonal pyramidal geometry in the neutral amine to tetrahedral geometry in the ammonium ion, accommodating the additional proton while maintaining optimal bond angles. This geometric change influences the overall molecular conformation and may affect the preferred arrangements of both the tetrahydrofuran ring and the phenethylamine chain components.

The stabilization provided by hydrochloride salt formation extends beyond simple electrostatic interactions to include specific hydrogen bonding patterns and crystal packing arrangements. The ammonium protons can participate in hydrogen bonding with chloride ions or other electron-rich species, creating extended networks of intermolecular interactions that contribute to crystal stability. These interactions play crucial roles in determining the physical properties of the salt, including melting point, solubility characteristics, and crystal morphology.

The reversibility of salt formation allows for recovery of the parent amine through treatment with strong bases such as sodium hydroxide. This reversibility provides practical advantages for compound purification and isolation procedures, as the salt formation can facilitate crystallization and separation from impurities. The ability to interconvert between the neutral amine and its hydrochloride salt represents an important tool for manipulating the compound's physical properties and processing characteristics.

| Formation Parameter | Initial State | Transition State | Final State |

|---|---|---|---|

| Nitrogen Geometry | Trigonal Pyramidal | Tetrahedral | Tetrahedral |

| Molecular Charge | Neutral | Partial Charge | Ionic |

| Intermolecular Forces | van der Waals | Mixed | Electrostatic |

| Solubility Profile | Limited | Variable | Enhanced |

| Crystal Packing | Molecular | Transitional | Ionic |

属性

IUPAC Name |

N-(2-phenylethyl)oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)6-8-13-12-7-9-14-10-12;/h1-5,12-13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSMALLDUVENEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)oxolan-3-amine hydrochloride typically involves the reaction of 2-phenylethylamine with oxirane (ethylene oxide) under acidic conditions to form the oxolan-3-amine intermediate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for pharmaceutical and research applications .

化学反应分析

Types of Reactions

N-(2-phenylethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives .

科学研究应用

Medicinal Chemistry

N-(2-phenylethyl)oxolan-3-amine hydrochloride has been investigated for its potential therapeutic properties. It has shown promise in the following areas:

- Antimicrobial Activity: Studies have explored its effectiveness against various pathogens, indicating potential use as an antimicrobial agent.

- Anticancer Properties: Preliminary research suggests that this compound may inhibit cancer cell growth, making it a candidate for further development in oncology.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- Oxidation: Can be oxidized to form corresponding oxides or other oxidized derivatives.

- Reduction: Reduction reactions can yield different amines or alcohols.

- Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Research

This compound is utilized in biological studies to understand its interactions with molecular targets. This includes:

- Investigating its binding affinity to specific receptors.

- Exploring its role in modulating enzyme activity, which may lead to insights into its pharmacodynamics and therapeutic applications.

Case Studies

| Study Title | Objective | Methodology | Results |

|---|---|---|---|

| Antimicrobial Evaluation of N-(2-phenylethyl)oxolan-3-amine | Assess antimicrobial properties | In vitro testing against bacterial strains | Demonstrated effective inhibition of growth against several pathogens |

| Synthesis of Oxolane Derivatives | Explore synthetic versatility | Various chemical transformations including oxidation and substitution | Successfully synthesized derivatives with modified biological activities |

| Investigation of Anticancer Activity | Evaluate potential anticancer effects | Cell viability assays on cancer cell lines | Significant reduction in cell viability observed at specific concentrations |

作用机制

The mechanism of action of N-(2-phenylethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural Features and Molecular Properties

The table below compares key structural and molecular characteristics of N-(2-phenylethyl)oxolan-3-amine hydrochloride with similar compounds:

Key Differences and Implications

Aromatic vs.

Methylation of the oxolane ring (e.g., in N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine) introduces steric hindrance, which may affect conformational flexibility .

Chirality and Stereochemical Impact :

Pharmacological Potential

- Bicyclic Systems: N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 7177-30-2) exhibits a melting point of 222°C, suggesting that rigid bicyclic frameworks enhance thermal stability compared to monocyclic oxolanes .

生物活性

N-(2-phenylethyl)oxolan-3-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure, which is substituted with a phenylethyl group and an amine functional group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Antidepressant Activity : In a study assessing the compound's effects on serotonin levels, it was found to increase serotonin release in neuronal cultures, suggesting potential antidepressant properties.

- Neuroprotective Effects : The compound demonstrated neuroprotective effects in models of oxidative stress, likely due to its ability to modulate oxidative stress pathways.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, including melanoma and neuroblastoma.

The mechanisms underlying the biological activity of this compound appear to involve:

- Receptor Interaction : Molecular docking studies suggest that the compound may interact with various neurotransmitter receptors, including serotonin and adrenergic receptors.

- Signal Transduction Pathways : It may modulate intracellular signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antidepressant | Increased serotonin release | |

| Neuroprotection | Reduced oxidative stress markers | |

| Antitumor | Inhibition of cancer cell proliferation |

Case Studies

-

Case Study on Antidepressant Effects :

A double-blind study involving animal models showed that administration of this compound led to significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes through established tests such as the forced swim test and tail suspension test. -

Case Study on Antitumor Activity :

In vitro assays conducted on melanoma cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that this compound may induce apoptosis in cancer cells.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-phenylethyl)oxolan-3-amine hydrochloride, and what purification techniques ensure high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions targeting the oxolan-3-amine moiety. For example, coupling 2-phenylethylamine with an activated oxolane derivative under basic conditions (e.g., using EDC or NHS for amide bond formation, as seen in similar syntheses ). Purification can be achieved via column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or preparative HPLC (≥95% purity, as validated in analytical protocols ). Post-synthesis, confirm purity using HPLC with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in a desiccated environment at 2–8°C to prevent hydrolysis or oxidation. Safety protocols include using PPE (gloves, lab coats, and goggles) and working in a fume hood to avoid inhalation or skin contact. Refer to OSHA-compliant SDS guidelines for handling hygroscopic or reactive amine hydrochlorides . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf-life under varying conditions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify proton environments (e.g., oxolane ring protons at δ 3.5–4.0 ppm and aromatic protons from the phenylethyl group ).

- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS m/z calculated for C₁₁H₁₆ClNO⁺: 214.10 ).

- HPLC-UV/ELSD for purity assessment, with retention time matching certified reference standards .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the receptor binding affinity of this compound, particularly for serotonin receptors?

- Methodological Answer :

- Radioligand Binding Assays : Compete against [³H]-ketanserin for 5-HT₂ receptor binding in transfected HEK293 cells. Calculate IC₅₀ values using nonlinear regression analysis .

- Functional Cellular Assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) in cells expressing 5-HT₂A receptors to assess agonist/antagonist activity .

- Structural Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions between the compound’s phenylethyl group and receptor hydrophobic pockets .

Q. How can structural modifications of the oxolan-3-amine moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Oxidation/Reduction : Replace the oxolane oxygen with a sulfur atom (thiolane) to enhance metabolic stability. Use oxidizing agents like KMnO₄ or reducing agents like NaBH₄ .

- Substitution : Introduce polar groups (e.g., hydroxyl or carboxyl) via nucleophilic substitution to improve aqueous solubility. Monitor logP changes using shake-flask or HPLC-derived methods .

- In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to identify major metabolites .

Q. What methodologies are recommended for assessing the in vivo metabolic stability of this compound in preclinical models?

- Methodological Answer :

- Pharmacokinetic Profiling : Administer the compound intravenously/orally to rodents. Collect plasma samples at timed intervals and quantify using LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .

- Biliary Excretion Studies : Cannulate bile ducts in rats to measure hepatobiliary clearance. Compare with renal excretion via urine collection .

- Tissue Distribution : Use radiolabeled (¹⁴C) compound and autoradiography to track accumulation in target organs .

Data Contradiction Analysis

- Synthesis Routes : suggests nucleophilic substitution for oxolane derivatives, while highlights spirocyclic amine hydrochlorides synthesized via reductive amination. Researchers should validate route efficiency (yield, scalability) through comparative studies.

- Analytical Purity : While emphasizes HPLC-UV for purity (≥98%), uses NMR integration for quantification. Cross-validate using orthogonal methods to resolve discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。